molecular formula C23H24N4O5 B2728091 N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115979-69-5

N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2728091
CAS No.: 1115979-69-5
M. Wt: 436.468
InChI Key: OUVUYPZUXIFVSU-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs. The presence of the morpholinyl group suggests that this compound may have some biological activity, as morpholine is often used in drug design due to its ability to mimic the structure of peptides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. Its reactivity would be influenced by the presence of the amide, ether, and morpholine functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include things like its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effects, often at a molecular or cellular level. This is typically determined through biological testing .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically determined through testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and potential applications .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-29-18-7-8-19(20(15-18)30-2)26-22(28)16-3-5-17(6-4-16)32-23-21(24-9-10-25-23)27-11-13-31-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVUYPZUXIFVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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